![molecular formula C22H18ClF3N4O3 B11239447 2-[5-(acetylamino)-3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B11239447.png)

2-[5-(acetylamino)-3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

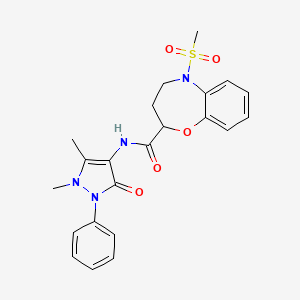

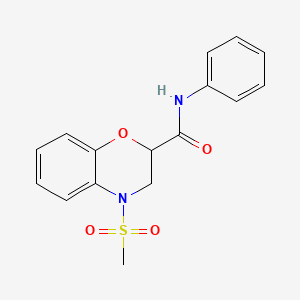

2-[5-(Acetylamino)-3-(4-Methylphenyl)-6-oxopyridazin-1(6H)-yl]-N-[2-Chlor-5-(Trifluormethyl)phenyl]acetamid ist eine komplexe organische Verbindung mit potenziellen Anwendungen in verschiedenen Bereichen wie Chemie, Biologie und Medizin. Diese Verbindung weist einen Pyridazinon-Kern auf, der für seine vielfältigen biologischen Aktivitäten bekannt ist, sowie eine Trifluormethylgruppe, die ihre chemische Stabilität und Bioverfügbarkeit erhöht.

Herstellungsmethoden

Die Synthese von 2-[5-(Acetylamino)-3-(4-Methylphenyl)-6-oxopyridazin-1(6H)-yl]-N-[2-Chlor-5-(Trifluormethyl)phenyl]acetamid umfasst mehrere Schritte, darunter die Bildung des Pyridazinon-Kerns und die Einführung der Trifluormethylgruppe. Häufige Syntheserouten umfassen:

Bildung des Pyridazinon-Kerns: Dieser Schritt beinhaltet typischerweise die Cyclisierung geeigneter Vorläufer unter sauren oder basischen Bedingungen.

Einführung der Trifluormethylgruppe: Dies kann durch radikalische Trifluormethylierung erreicht werden, die die Verwendung von Trifluormethylierungsmitteln unter bestimmten Bedingungen beinhaltet.

Acetylierung und Chlorierung: Die letzten Schritte beinhalten die Acetylierung der Aminogruppe und die Chlorierung des Phenylrings, die mit Standardreagenzien und -bedingungen durchgeführt werden können.

Chemische Reaktionsanalyse

2-[5-(Acetylamino)-3-(4-Methylphenyl)-6-oxopyridazin-1(6H)-yl]-N-[2-Chlor-5-(Trifluormethyl)phenyl]acetamid unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden.

Reduktion: Die Reduktion kann mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid erreicht werden.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-2-[5-ACETAMIDO-3-(4-METHYLPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]ACETAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:

Formation of the chlorinated phenyl ring: This can be achieved through chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.

Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents like trifluoromethyl iodide or trifluoromethyl sulfonates.

Construction of the dihydropyridazinone moiety: This can be synthesized through cyclization reactions involving hydrazine derivatives and appropriate diketones.

Coupling reactions: The final step involves coupling the chlorinated phenyl ring with the dihydropyridazinone moiety using amide bond formation techniques, typically employing reagents like carbodiimides or coupling agents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Analyse Chemischer Reaktionen

Types of Reactions

N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-2-[5-ACETAMIDO-3-(4-METHYLPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]ACETAMIDE can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: The chlorinated phenyl ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of catalysts.

Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in dry ether.

Substitution: Amines or thiols in the presence of base catalysts like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with various functional groups attached to the phenyl ring.

Wissenschaftliche Forschungsanwendungen

Diese Verbindung hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Sie dient als Baustein für die Synthese komplexerer Moleküle und kann in verschiedenen organischen Reaktionen verwendet werden.

Biologie: Die biologische Aktivität der Verbindung macht sie zu einem potenziellen Kandidaten für die Medikamentenentwicklung und biochemische Studien.

Wirkmechanismus

Der Wirkmechanismus von 2-[5-(Acetylamino)-3-(4-Methylphenyl)-6-oxopyridazin-1(6H)-yl]-N-[2-Chlor-5-(Trifluormethyl)phenyl]acetamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielen und Signalwegen. Die Trifluormethylgruppe erhöht ihre Bindungsaffinität zu Zielproteinen, während der Pyridazinon-Kern mit verschiedenen Enzymen und Rezeptoren interagiert, ihre Aktivität moduliert und zu den gewünschten biologischen Wirkungen führt .

Wirkmechanismus

The mechanism of action of N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-2-[5-ACETAMIDO-3-(4-METHYLPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to enzymes or receptors: Modulating their activity and leading to downstream biological effects.

Interacting with cellular pathways: Affecting processes such as cell signaling, gene expression, and protein synthesis.

Vergleich Mit ähnlichen Verbindungen

Im Vergleich zu anderen ähnlichen Verbindungen zeichnet sich 2-[5-(Acetylamino)-3-(4-Methylphenyl)-6-oxopyridazin-1(6H)-yl]-N-[2-Chlor-5-(Trifluormethyl)phenyl]acetamid durch seine einzigartige Kombination aus einem Pyridazinon-Kern und einer Trifluormethylgruppe aus. Ähnliche Verbindungen umfassen:

2-[5-(Acetylamino)-3-(4-Methylphenyl)-6-oxopyridazin-1(6H)-yl]-N-[2-Chlor-5-(Fluormethyl)phenyl]acetamid: Diese Verbindung fehlt die Trifluormethylgruppe, was zu unterschiedlichen chemischen und biologischen Eigenschaften führt.

2-[5-(Acetylamino)-3-(4-Methylphenyl)-6-oxopyridazin-1(6H)-yl]-N-[2-Chlor-5-(Methyl)phenyl]acetamid: Das Fehlen der Trifluormethylgruppe beeinflusst ihre Stabilität und Bioverfügbarkeit.

Eigenschaften

Molekularformel |

C22H18ClF3N4O3 |

|---|---|

Molekulargewicht |

478.8 g/mol |

IUPAC-Name |

2-[5-acetamido-3-(4-methylphenyl)-6-oxopyridazin-1-yl]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide |

InChI |

InChI=1S/C22H18ClF3N4O3/c1-12-3-5-14(6-4-12)17-10-19(27-13(2)31)21(33)30(29-17)11-20(32)28-18-9-15(22(24,25)26)7-8-16(18)23/h3-10H,11H2,1-2H3,(H,27,31)(H,28,32) |

InChI-Schlüssel |

XMWNTPHOVGVAKY-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC=C(C=C1)C2=NN(C(=O)C(=C2)NC(=O)C)CC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 3-{[(6-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-9-yl)carbonyl]amino}-2-methylbenzoate](/img/structure/B11239383.png)

![N-((6-(4-chlorophenyl)-2,3-dihydroimidazo[2,1-b]thiazol-5-yl)methyl)-3-fluorobenzamide](/img/structure/B11239414.png)

![6-Methyl-N-(1-naphthyl)-6H-dibenzo[C,E][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B11239419.png)

![N-(2-((6-(p-tolyl)pyridazin-3-yl)oxy)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B11239425.png)

![N-(4-cyclohexylphenyl)-2-({4-methyl-5-[1-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)ethyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B11239435.png)

![N-[(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetyl]glycylglycine](/img/structure/B11239436.png)

![2-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}quinazolin-4(3H)-one](/img/structure/B11239461.png)

![N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)naphthalene-2-sulfonamide](/img/structure/B11239467.png)